molecular formula C7H3F5 B1452099 1-(Difluoromethyl)-2,3,5-trifluorobenzene CAS No. 1214358-17-4

1-(Difluoromethyl)-2,3,5-trifluorobenzene

Cat. No.: B1452099
CAS No.: 1214358-17-4
M. Wt: 182.09 g/mol
InChI Key: IDGVRAVWQIVVHG-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-2,3,5-trifluorobenzene is an organofluorine compound characterized by the presence of both difluoromethyl and trifluorobenzene groups

Safety and Hazards

The safety data sheet for a related compound, Mizona, advises to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It also suggests using personal protective equipment and ensuring adequate ventilation .

Future Directions

The field of difluoromethylation has benefited from the invention of multiple difluoromethylation reagents . The precise site-selective installation of CF2H onto large biomolecules such as proteins is an exciting departure in this sub-field . These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

Preparation Methods

The synthesis of 1-(Difluoromethyl)-2,3,5-trifluorobenzene typically involves difluoromethylation reactions. One common method is the reaction of 2,3,5-trifluorobenzene with difluoromethylating agents under specific conditions. Industrial production methods often employ metal-catalyzed processes to achieve high yields and selectivity .

Chemical Reactions Analysis

1-(Difluoromethyl)-2,3,5-trifluorobenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-2,3,5-trifluorobenzene involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

1-(Difluoromethyl)-2,3,5-trifluorobenzene can be compared with other fluorinated compounds, such as:

Properties

IUPAC Name

1-(difluoromethyl)-2,3,5-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F5/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGVRAVWQIVVHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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